molecular formula C10H11NO4 B7797202 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene

1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene

Cat. No.: B7797202
M. Wt: 209.20 g/mol
InChI Key: FDLWTEUMNRJFCS-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to a propene chain, which is further substituted with a hydroxy and methoxy group on the phenyl ring

Scientific Research Applications

1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of bioactive molecules.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene can be synthesized through several methods. One common approach involves the condensation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with nitroethane in the presence of a base, such as ammonium acetate or sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques, such as column chromatography or recrystallization, to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as sodium borohydride.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.

Major Products Formed

    Reduction: 1-(4-Hydroxy-3-methoxyphenyl)-2-aminopropane.

    Oxidation: 1-(4-Hydroxy-3-methoxyphenyl)-2-nitroacetone.

    Substitution: Products depend on the nucleophile used, such as 1-(4-Hydroxy-3-chlorophenyl)-2-nitropropene.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups on the phenyl ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene can be compared with similar compounds, such as:

    1-(4-Hydroxy-3-methoxyphenyl)-2-aminopropane: Similar structure but with an amine group instead of a nitro group, leading to different chemical and biological properties.

    1-(4-Hydroxy-3-methoxyphenyl)-2-nitroacetone: Similar structure but with a carbonyl group, affecting its reactivity and applications.

    Curcumin: A natural compound with a similar phenyl ring substitution pattern but different overall structure and biological activities.

Properties

IUPAC Name

2-methoxy-4-[(E)-2-nitroprop-1-enyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-6,12H,1-2H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLWTEUMNRJFCS-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=C(C=C1)O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=C(C=C1)O)OC)/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene
Reactant of Route 2
1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene
Reactant of Route 3
Reactant of Route 3
1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene
Reactant of Route 4
Reactant of Route 4
1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene
Reactant of Route 5
1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene
Reactant of Route 6
Reactant of Route 6
1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.